Antiarrhythmic agent-1
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Overview
Description
Antiarrhythmic Agent-1 is a compound used in the treatment of cardiac arrhythmias, which are irregular heartbeats that can lead to severe health complications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antiarrhythmic Agent-1 involves several steps, typically starting with the preparation of a key intermediate through a series of chemical reactions. These reactions often include nucleophilic substitution, reduction, and cyclization processes. The specific reagents and conditions used can vary, but common reagents include sodium hydride, lithium aluminum hydride, and various organic solvents .
Industrial Production Methods: Industrial production of this compound generally follows a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Antiarrhythmic Agent-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Antiarrhythmic Agent-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of cellular electrophysiology to understand the effects of ion channel modulation.
Medicine: Investigated for its potential to treat various types of cardiac arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
The mechanism of action of Antiarrhythmic Agent-1 involves the inhibition of specific ion channels in the heart, particularly sodium and potassium channels. By blocking these channels, the compound reduces the excitability of cardiac cells, thereby stabilizing the heart’s electrical activity and preventing arrhythmias. The molecular targets include the sodium channel protein SCN5A and various potassium channel subunits .
Comparison with Similar Compounds
Antiarrhythmic Agent-1 can be compared to other antiarrhythmic drugs such as amiodarone, sotalol, and flecainide. While all these compounds share a common goal of treating arrhythmias, they differ in their specific mechanisms of action and side effect profiles. For example:
Amiodarone: Affects multiple ion channels (sodium, potassium, and calcium) and has a broad spectrum of activity but can cause significant side effects like thyroid dysfunction and pulmonary toxicity.
Sotalol: Primarily a potassium channel blocker with additional beta-blocking activity, used for both atrial and ventricular arrhythmias.
Properties
Molecular Formula |
C25H27N3O4S |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide |
InChI |
InChI=1S/C25H27N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,27H,4,6,8-11,13,15H2,1H3/t21-/m1/s1 |
InChI Key |
IQLSBKXSEGGVPO-OAQYLSRUSA-N |
Isomeric SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@@H]4CCC5=C(C4)C=CC(=C5)C#N)CC2=O |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2=O |
Origin of Product |
United States |
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